molecular formula C13H18N4OS2 B11004688 2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B11004688
M. Wt: 310.4 g/mol
InChI Key: IIGUHGROBAHGQO-UHFFFAOYSA-N
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Description

2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring. Thiazole rings are known for their aromaticity and the presence of sulfur and nitrogen atoms, which contribute to their unique chemical properties

Preparation Methods

The synthesis of 2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This method allows for the formation of the desired thiazole derivative under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . Compared to these compounds, 2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide may exhibit unique properties due to its specific molecular structure, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3-methylbutylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H18N4OS2/c1-8(2)4-5-14-12-16-10(7-20-12)11(18)17-13-15-9(3)6-19-13/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17,18)

InChI Key

IIGUHGROBAHGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NCCC(C)C

Origin of Product

United States

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